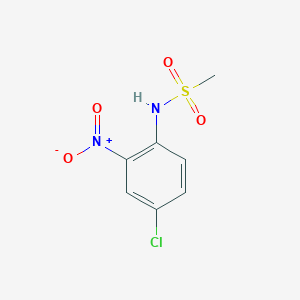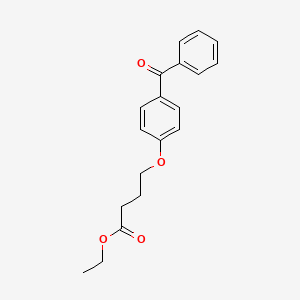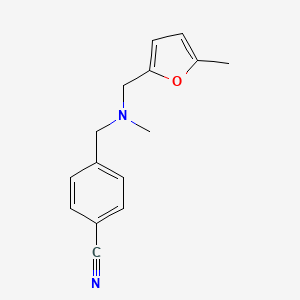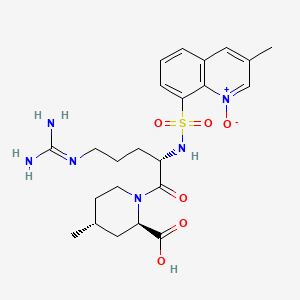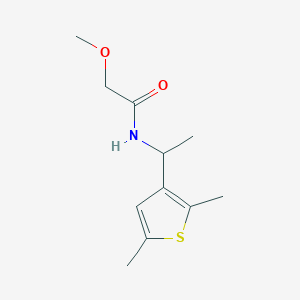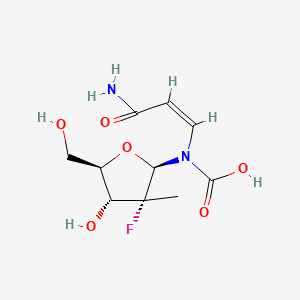
((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)carbamic acid: is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)carbamic acid involves multiple steps, including the formation of the carbamic acid moiety and the incorporation of the fluoro-hydroxy-tetrahydrofuran ring. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)carbamic acid: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups or the amino group, potentially forming ketones or nitro compounds.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)carbamic acid:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in studying enzyme mechanisms or as a probe in biochemical assays.
Medicine: Its potential bioactivity could lead to applications in drug development, particularly if it exhibits properties such as enzyme inhibition or receptor binding.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which ((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)carbamic acid exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)carbamic acid: can be compared to other compounds with similar structures or functional groups. Some similar compounds include:
Carbamic acids: These compounds share the carbamic acid moiety and may exhibit similar reactivity.
Fluoro-hydroxy-tetrahydrofuran derivatives: Compounds with this ring structure may have comparable biological activity or chemical properties.
Amino-oxopropenyl compounds: These molecules share the amino-oxopropenyl group and could have similar reactivity in chemical reactions.
The uniqueness of This compound lies in its combination of these functional groups, which may confer distinct properties and applications.
Properties
Molecular Formula |
C10H15FN2O6 |
|---|---|
Molecular Weight |
278.23 g/mol |
IUPAC Name |
[(Z)-3-amino-3-oxoprop-1-enyl]-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]carbamic acid |
InChI |
InChI=1S/C10H15FN2O6/c1-10(11)7(16)5(4-14)19-8(10)13(9(17)18)3-2-6(12)15/h2-3,5,7-8,14,16H,4H2,1H3,(H2,12,15)(H,17,18)/b3-2-/t5-,7-,8-,10-/m1/s1 |
InChI Key |
XLTAYZQZBSQAPS-DLPBWKGQSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N(/C=C\C(=O)N)C(=O)O)CO)O)F |
Canonical SMILES |
CC1(C(C(OC1N(C=CC(=O)N)C(=O)O)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


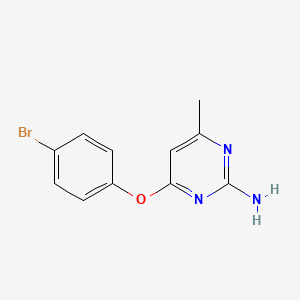
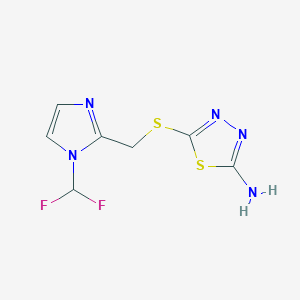
![N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14908221.png)
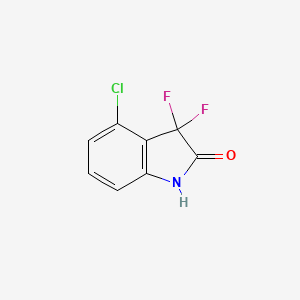

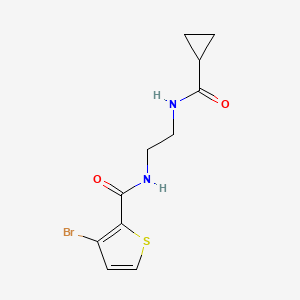
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14908237.png)
![(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14908241.png)
![Spiro[3.3]heptan-2-ylhydrazine](/img/structure/B14908243.png)
